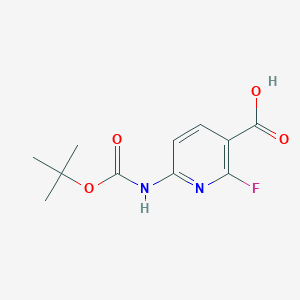

6-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid

CAS No.:

Cat. No.: VC13710829

Molecular Formula: C11H13FN2O4

Molecular Weight: 256.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13FN2O4 |

|---|---|

| Molecular Weight | 256.23 g/mol |

| IUPAC Name | 2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-7-5-4-6(9(15)16)8(12)13-7/h4-5H,1-3H3,(H,15,16)(H,13,14,17) |

| Standard InChI Key | YXJYSMNZZIGPTQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=NC(=C(C=C1)C(=O)O)F |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC(=C(C=C1)C(=O)O)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid belongs to the nicotinic acid derivative family, featuring a pyridine ring substituted at three positions:

-

2-position: Fluorine atom, introducing electronic effects that influence reactivity and binding interactions .

-

3-position: Carboxylic acid group, enabling salt formation and hydrogen bonding .

-

6-position: Boc-protected amino group, a staple in peptide synthesis for temporary amine protection .

The molecular formula C₁₁H₁₃FN₂O₄ (molecular weight: 256.23 g/mol) reflects its hybrid organic-fluorine composition . The Boc group ((CH₃)₃COC(O)−) enhances solubility in apolar solvents and stabilizes the amine during synthetic steps .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1445962-38-8 | |

| IUPAC Name | 2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |

| Molecular Formula | C₁₁H₁₃FN₂O₄ | |

| XLogP3 | 1.2 (predicted) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure:

-

¹H NMR (DMSO-d₆): Signals at δ 8.77 (s, 1H, pyridine-H), 8.45 (td, J = 8.4 Hz, 1H), 7.32 (dd, J = 8.3 Hz, 1H), and 1.40 (s, 9H, Boc-CH₃) .

-

¹³C NMR: Peaks at δ 165.75 (COOH), 156.1 (Boc carbonyl), and 150.01 (d, J = 249.4 Hz, C-F) .

Synthetic Methodologies

Boc Protection Strategies

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. A typical protocol involves:

-

Dissolving 6-amino-2-fluoronicotinic acid in dichloromethane (DCM) with triethylamine (TEA) .

-

Adding Boc₂O dropwise at 0°C, followed by stirring at 25°C for 12 hours.

-

Quenching with water, extracting with DCM, and purifying via silica gel chromatography (yield: 85–92%) .

Table 2: Optimal Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0°C → 25°C |

| Reaction Time | 12 hours |

Fluorination Techniques

Fluorine incorporation at the 2-position is achieved through:

-

Halogen Exchange: Using KF in dimethylformamide (DMF) at 120°C .

-

Electrophilic Fluorination: Selectfluor® in acetonitrile, yielding regioselective substitution .

Physicochemical and Stability Profiles

Table 3: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.2 |

| DMSO | 25.6 |

| Ethanol | 3.8 |

Thermal and pH Stability

-

Thermal Degradation: Onset at 180°C (DSC), with Boc group decomposition as the primary pathway .

-

pH Sensitivity: Stable at pH 2–7; Boc cleavage accelerates under acidic (pH <2) or basic (pH >10) conditions .

Applications in Medicinal Chemistry

Prodrug Development

The Boc group serves as a transient protector for the amine, enabling controlled release in vivo. Post-deprotection (e.g., via trifluoroacetic acid), the free amine participates in:

-

Enzyme Inhibition: As seen in kinase inhibitors targeting cancer pathways .

-

Antibacterial Agents: Pyridine-carboxylic acid derivatives disrupt bacterial cell wall synthesis .

Radiopharmaceuticals

Fluorine-18 analogs of this compound are investigated for positron emission tomography (PET) tracers. The prosthetic group 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl enables rapid ¹⁸F-labeling of biomolecules .

Case Study: Melanoma Imaging

A derivative, [¹⁸F]ICF01006, demonstrated high tumor-to-background ratios in murine melanoma models, enabling early detection of metastases .

Comparative Analysis with Analogous Compounds

6-Fluoronicotinic Acid (CAS 403-45-2)

While structurally similar, the absence of the Boc group in 6-fluoronicotinic acid limits its utility in multi-step syntheses. Key differences include:

Table 4: Comparative Properties

| Property | 6-((Boc)amino)-2-F Analog | 6-Fluoronicotinic Acid |

|---|---|---|

| Molecular Weight | 256.23 g/mol | 141.11 g/mol |

| Aqueous Solubility | 0.2 mg/mL | 1.5 mg/mL |

| Synthetic Versatility | High (Boc deprotection) | Moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume